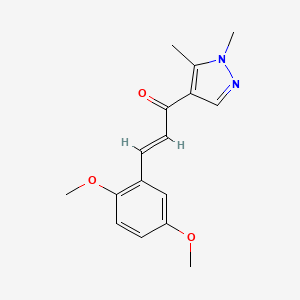
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, commonly known as DAP-5, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which is an ATP-dependent RNA helicase that plays a crucial role in the initiation of translation. DAP-5 has been shown to inhibit the growth of cancer cells and has potential as an anticancer drug.
Mécanisme D'action
DAP-5 inhibits the activity of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, which is required for the initiation of translation. This inhibition leads to the downregulation of various oncogenic proteins, including c-Myc and cyclin D1, which are involved in cell proliferation and survival. DAP-5 also induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects
DAP-5 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. DAP-5 also inhibits the activity of this compound, leading to the downregulation of oncogenic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DAP-5 in lab experiments include its potency as an inhibitor of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as an anticancer drug. The limitations of using DAP-5 in lab experiments include its toxicity to normal cells and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of DAP-5. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Additionally, the development of more potent and selective inhibitors of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could lead to the discovery of new anticancer drugs.
Méthodes De Synthèse
The synthesis of DAP-5 involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(2,5-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the final product, DAP-5.
Applications De Recherche Scientifique
DAP-5 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DAP-5 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-17-18(11)2)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGKYRIAYACZGD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

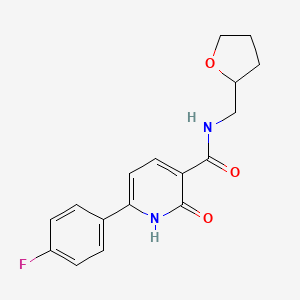
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5438624.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)
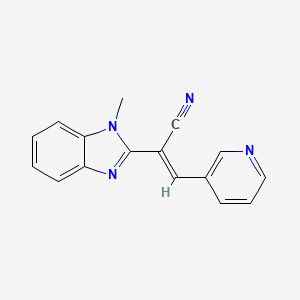
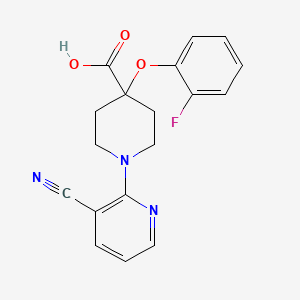
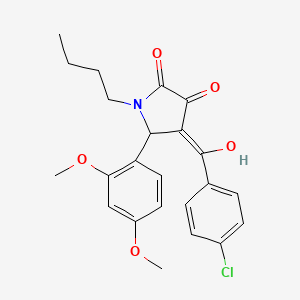
![1-{2-[1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B5438666.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)

![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)
![2-ethoxy-5-[2-(2-furyl)pyrimidin-4-yl]benzoic acid](/img/structure/B5438704.png)